molecular formula C20H22N6O B5571348 1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(2-pyrimidinyl)-1,4-diazepane

1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(2-pyrimidinyl)-1,4-diazepane

Cat. No. B5571348
M. Wt: 362.4 g/mol
InChI Key: AJJYXFMVGOKUMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar heterocyclic compounds often involves complex chemical reactions. For instance, Özdemir et al. (2015) investigated the synthesis of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, using FT-IR, NMR, Mass spectroscopies, and X-ray diffraction methods (Özdemir et al., 2015). This provides insight into the potential synthesis pathways for the compound of interest.

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using spectroscopic and X-ray methods. As demonstrated by Özdemir et al. (2015), the molecular geometry can be optimized using density functional theory (DFT), which helps in understanding the structural aspects of these compounds (Özdemir et al., 2015).

Chemical Reactions and Properties

Compounds like "1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(2-pyrimidinyl)-1,4-diazepane" often undergo various chemical reactions, which can be studied using different analytical techniques. For example, the work by Malathi and Chary (2019) on the synthesis of benzo[e]pyrrolo[1,2-a][1,4]diazepine involved reactions starting from Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2nitrobenzene (Malathi & Chary, 2019).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocyclic Compounds : Research by Kharaneko and Bogza (2013) developed a method for preparing pyrrolo[3,4-d][1,2]diazepines, heterocyclic analogs of the 2,3-benzodiazepine structure, which is a key area of interest for medicinal compounds design (Kharaneko & Bogza, 2013).

Applications in Drug Discovery

  • Heterocyclic Systems with Antiproliferative Activity : A study by Kaddah et al. (2021) investigated the synthesis of pyrazole-based heterocycles, including diazepine, and evaluated their antiproliferative activity against cancer cell lines, highlighting their potential in pharmaceutical applications (Kaddah et al., 2021).

Novel Synthetic Pathways

  • Novel Synthesis of N-Heterocycles : Research by El-Saghier et al. (2010) explored the synthesis of various N-heterocycles such as diazepines, emphasizing the potential of these compounds in the development of new pharmaceuticals (El-Saghier et al., 2010).

Chemical Reactions and Interactions

  • Reactions with Heterocyclic Amidines : A study by Elnagdi et al. (1981) focused on the reactions of diazotised heterocyclic compounds, leading to the synthesis of pyrazolo[1,5-c]-1,2,4-triazines and other related compounds, demonstrating the versatility of these chemical reactions in synthesizing complex molecules (Elnagdi et al., 1981).

Molecular Design and Analysis

  • Design of Novel Scaffolds for Drug Discovery : The work by Abrous et al. (2001) involved designing novel scaffolds that incorporate a fusion of substituted pyranose rings with diazepine structures, indicating the potential for creating new pharmaceutical compounds (Abrous et al., 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyrazole compounds have been found to have antileishmanial and antimalarial activities .

Future Directions

The future research directions for this compound could include further investigation into its potential uses, such as its potential as a therapeutic agent . Additionally, research could be conducted to optimize its synthesis process and to better understand its physical and chemical properties.

properties

IUPAC Name

[3-(pyrazol-1-ylmethyl)phenyl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c27-19(18-6-1-5-17(15-18)16-26-12-3-9-23-26)24-10-4-11-25(14-13-24)20-21-7-2-8-22-20/h1-3,5-9,12,15H,4,10-11,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJYXFMVGOKUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CC(=C2)CN3C=CC=N3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(2-pyrimidinyl)-1,4-diazepane

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